2-(2-Ethyl-4,5-dihydro-1H-imidazol-1-YL)ethan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

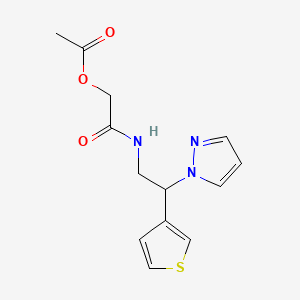

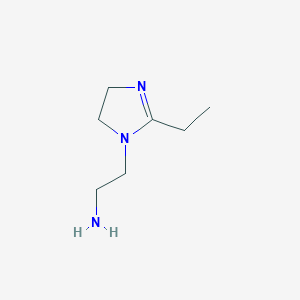

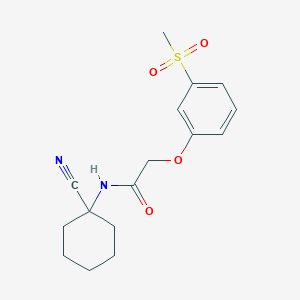

“2-(2-Ethyl-4,5-dihydro-1H-imidazol-1-YL)ethan-1-amine” is a chemical compound with the molecular formula C7H15N3 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Molecular Structure Analysis

The molecular structure of “this compound” is based on the imidazole ring, which is a five-membered heterocyclic ring with two nitrogen atoms . The ethyl and ethan-1-amine groups are attached to the imidazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For “this compound”, specific information about its melting point, boiling point, density, and other physical and chemical properties was not found in the available literature .Mechanism of Action

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They can interact with various targets, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to different biological effects . The interaction often involves binding to a specific receptor or enzyme, altering its function and leading to changes in cellular processes .

Biochemical Pathways

Given the wide range of biological activities associated with imidazole derivatives, it can be inferred that multiple pathways could be affected . These could include pathways related to inflammation, tumor growth, bacterial and viral infections, and more .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .

Result of Action

Based on the known activities of imidazole derivatives, the effects could range from anti-inflammatory and antitumor effects to antimicrobial and antiviral effects .

Action Environment

Factors such as ph, temperature, and the presence of other substances could potentially influence the compound’s action .

Advantages and Limitations for Lab Experiments

Etomidate is a useful tool for inducing anesthesia in animal models, as it has a rapid onset of action and a short duration of action. This allows for precise control over the depth and duration of anesthesia. However, 2-(2-Ethyl-4,5-dihydro-1H-imidazol-1-YL)ethan-1-amine has limitations in that it can cause respiratory depression and apnea, and can also lead to adrenal suppression.

Future Directions

There are a number of future directions for research on 2-(2-Ethyl-4,5-dihydro-1H-imidazol-1-YL)ethan-1-amine, including the development of new analogs with improved pharmacological properties. There is also ongoing research into the mechanisms of action of this compound, including its effects on the GABA receptor and other neurotransmitter systems. Additionally, there is interest in using this compound as a tool for studying the neural circuits involved in anesthesia and consciousness.

Synthesis Methods

Etomidate is synthesized through a multi-step process involving the reaction of imidazole with ethyl acetoacetate, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is purified through column chromatography and recrystallization.

Scientific Research Applications

Etomidate is widely used in scientific research for its ability to induce anesthesia in animal models. It is commonly used in studies of the central nervous system, as it has been shown to affect the activity of GABA receptors in the brain. Etomidate is also used in studies of the cardiovascular system, as it has been shown to have effects on blood pressure and heart rate.

properties

IUPAC Name |

2-(2-ethyl-4,5-dihydroimidazol-1-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3/c1-2-7-9-4-6-10(7)5-3-8/h2-6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGHBEIVEKHYEGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NCCN1CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-Fluoro-4-methoxyphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B2951135.png)

![1-(4-((4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2951138.png)

![2-Chloro-N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B2951141.png)

![5-(5-Chloro-2-methylphenyl)-3-[(2-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2951143.png)

![1-[(2-methyl-1H-indol-4-yl)oxy]-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B2951149.png)

![3-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2951152.png)

![3-(2,6-dichlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2951154.png)

![4-oxo-N-pentyl-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2951155.png)